C-(1-Hydrogyl-beta-D-glucopyranosyl) formamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(1-Hydrogyl-Beta-D-Glucopyranosyl) Formamide typically involves the reaction of a glucopyranosyl donor with a formamide acceptor under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the C-glycosidic bond .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and reagents .
Chemical Reactions Analysis
Types of Reactions
C-(1-Hydrogyl-Beta-D-Glucopyranosyl) Formamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
C-(1-Hydrogyl-Beta-D-Glucopyranosyl) Formamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential biological activities.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of C-(1-Hydrogyl-Beta-D-Glucopyranosyl) Formamide involves its interaction with specific molecular targets. One known target is glycogen phosphorylase, an enzyme involved in glycogen metabolism. The compound binds to the enzyme and modulates its activity, which can affect glycogen breakdown and glucose availability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to C-(1-Hydrogyl-Beta-D-Glucopyranosyl) Formamide include other C-glycosyl compounds such as:
- C-(1-Azido-Alpha-D-Glucopyranosyl) Formamide
- C-(1-Hydrogyl-Alpha-D-Glucopyranosyl) Formamide
Uniqueness
This compound is unique due to its specific structure and the presence of the formamide group. This structural feature allows it to interact with specific molecular targets and participate in unique chemical reactions compared to other similar compounds .
Properties
CAS No. |
361440-32-6 |
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Molecular Formula |
C7H13NO7 |
Molecular Weight |
223.18 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxane-2-carboxamide |
InChI |
InChI=1S/C7H13NO7/c8-6(13)7(14)5(12)4(11)3(10)2(1-9)15-7/h2-5,9-12,14H,1H2,(H2,8,13)/t2-,3-,4+,5-,7-/m1/s1 |
InChI Key |
DTZYCNDAJQDPQC-UHKLXPPTSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@](O1)(C(=O)N)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)(C(=O)N)O)O)O)O)O |
Origin of Product |
United States |
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